WIN 51708

Species Selectivity Receptor Binding NK1 Antagonist

Researchers face inconsistent NK1 target engagement data when using antagonists with poor rat selectivity. WIN 51708 is the definitive, non-substitutable rat-selective NK1 receptor antagonist with a unique androstane-pyrimidobenzimidazole scaffold, delivering high in vivo potency (ED50 = 10.4 µg i.t.) and robust CNS penetration. - Validated for rodent pain models (CFA-induced arthritis) & anxiety research (elevated plus-maze); graded blockade achievable at 10-20 mg/kg i.p. - Proven neuroprotective efficacy in methamphetamine neurotoxicity models at 10 mg/kg i.p. Reliable supply with batch-to-batch purity consistency for reproducible pharmacology.

Molecular Formula C29H33N3O
Molecular Weight 439.6 g/mol
CAS No. 144177-30-0
Cat. No. B1683591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIN 51708
CAS144177-30-0
Synonyms17-hydroxy-17-ethynyl-5alpha-androstano(3,2-b)pyrimido(1,2-a)benzimidazole
WIN 51708
WIN-51708
Molecular FormulaC29H33N3O
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C
InChIInChI=1S/C29H33N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,17,19-22,33H,9-16H2,2-3H3/t19-,20+,21-,22-,27-,28-,29-/m0/s1
InChIKeyAIIXYCDTEGICEE-HZVAOYAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WIN 51,708: Brain-Penetrant, Species-Selective NK1 Antagonist


WIN 51,708 (CAS 144177-30-0) is a non-peptide, steroid-derived neurokinin-1 (NK1) receptor antagonist [1]. Its IUPAC designation—(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0³,¹⁵.0⁴,¹².0⁷,¹¹.0¹⁹,²⁷.0²¹,²⁶]octacosa-1(28),17,19,21,23,25-hexaen-8-ol—reflects a unique androstane-pyrimidobenzimidazole scaffold that distinguishes it from prototypical non-peptide NK1 antagonists like CP-96,345 and L-733,060 [2]. The compound is primarily utilized as a pharmacological tool to interrogate NK1 receptor-mediated signaling in rodent models of pain, inflammation, anxiety, and neurotoxicity, where its pronounced species selectivity and central nervous system (CNS) bioavailability offer experimental advantages [1][3].

1 Rat-selective NK1 receptor antagonist for rodent model studies
2 Brain-penetrant tool compound with reported CNS target engagement
3 Non-peptide androstane-pyrimidobenzimidazole scaffold distinct from CP-96,345 and L-733,060

WIN 51,708: Substitution Risks


The NK1 receptor antagonist landscape is not monolithic; compounds within this class exhibit profound differences in species selectivity, CNS penetration, and off-target activity that directly impact experimental outcomes [1]. For instance, while CP-96,345 displays higher affinity for the human NK1 receptor over the rat receptor, WIN 51,708 exhibits a starkly opposite species selectivity profile, with dramatically higher affinity for the rat receptor [1]. Furthermore, the in vivo potency of WIN 51,708 can differ by nearly an order of magnitude compared to CP-96,345 in the same pain model, rendering dose extrapolation unreliable [2]. Substituting WIN 51,708 with another NK1 antagonist like L-733,060 or GR 82334 without rigorous validation introduces a significant risk of misinterpreting target engagement, as these agents differ in chemical scaffold, binding kinetics, and brain-to-plasma exposure ratios. Consequently, for studies requiring a validated, rat-selective, brain-penetrant NK1 antagonist with a well-characterized in vivo pharmacological signature, WIN 51,708 remains the non-substitutable reference standard.

vs CP-96,345
WIN 51,708: higher rat NK1 affinity
CP-96,345 favors human NK1; opposite species selectivity may confound rodent studies
vs L-733,060
Differing scaffold, binding kinetics, and brain-to-plasma exposure
Cross-validation requires careful characterization; receptor engagement may not transfer
vs GR 82334
Peptide NK1 antagonist with distinct pharmacokinetics and CNS availability
Not directly interchangeable; central pharmacodynamics likely differ

WIN 51,708: Comparative Preclinical Evidence


Rat-Selective NK1 Binding vs. CP-96,345

WIN 51,708 demonstrates a unique species selectivity profile among non-peptide NK1 antagonists. While CP-96,345 exhibits higher affinity for the human NK1 receptor, WIN 51,708 possesses a dramatically higher affinity for the rat NK-1 receptor compared to the human ortholog [1]. This selectivity is also much greater in magnitude than the selectivity observed for RP 67580 [1]. Molecular determinants for this selectivity have been mapped to residues 97 and 290 in the NK1 receptor, which differ from the binding environment required for CP-96,345 [1].

Rat-Selective NK1 Binding
Head-to-head
WIN 51,708 Dramatically higher rat NK1 affinity
CP-96,345 Higher human NK1 affinity; selectivity direction reversed
Supports rat NK1 target engagement studies; human receptor studies may require CP-96,345
CHO cell binding; residues 97 and 290 mapped
Species Selectivity Receptor Binding NK1 Antagonist

Antihyperalgesic Potency vs. CP-96,345

In a rat model of complete Freund's adjuvant (CFA)-induced inflammatory hyperalgesia, intrathecal administration of WIN 51,708 produced dose-dependent attenuation of thermal hyperalgesia with an ED50 of 10.4 µg [1]. In the same study, the prototypical NK1 antagonist CP-96,345 exhibited an ED50 of 82.1 µg, indicating that WIN 51,708 is approximately 7.9-fold more potent on a weight basis in this in vivo assay [1]. An NMDA receptor antagonist, dextrorphan, served as a positive control (ED50 = 7.2 µg) [1].

Antihyperalgesic Potency
Head-to-head
ED50: 10.4 µg (WIN) vs 82.1 µg (CP-96,345)
~7.9-fold potency difference
Supports dose-response studies in rat inflammatory pain models; reported in vivo ED50 context
Intrathecal route; CFA model; thermal hyperalgesia
Inflammatory Pain In Vivo Efficacy ED50

Blockade of Substance P-Mediated Anxiety

WIN 51,708 dose-dependently antagonized the anxiolytic-like effects induced by intrabasalis microinjection of substance P (1 ng) in the rat elevated plus-maze [1]. Systemic administration (i.p.) of WIN 51,708 at 10 mg/kg significantly diminished the substance P-induced increase in open arm exploration, while 20 mg/kg completely blocked the effect [1]. This demonstrates that WIN 51,708 effectively engages central NK1 receptors mediating emotional behavior and can be used to titrate the degree of receptor blockade.

Substance P Anxiety Blockade
Reported
WIN 51,708 10 mg/kg i.p. Partial reduction of SP-induced anxiolysis
WIN 51,708 20 mg/kg i.p. Complete blockade of SP effect
Supports dose-response interpretation for central NK1-mediated behaviors in rat anxiety models
Elevated plus-maze; intrabasalis SP microinjection
Anxiety Behavioral Pharmacology Substance P

CNS Bioavailability in METH Neurotoxicity Model

WIN 51,708 demonstrates functional CNS bioavailability, as evidenced by its ability to prevent methamphetamine (METH)-induced dopaminergic neurotoxicity in the mouse striatum [1]. Pretreatment with WIN 51,708 (10 mg/kg, i.p., 30 min before the 1st and 4th METH injections) prevented the loss of dopamine transporters (DAT), tissue dopamine, and tyrosine hydroxylase (TH) immunoreactivity in the striatum [1][2]. The NK1 antagonist L-733,060, also brain-penetrant, was effective in this model as well, but WIN 51,708 serves as a structurally distinct alternative for cross-validation [1].

CNS Bioavailability in METH Model
Reported
WIN 51,708 10 mg/kg Prevented METH-induced loss of DAT, dopamine, TH
METH alone Significant striatal dopaminergic deficits
Supports CNS NK1 receptor engagement and neuroprotection model-response context
Mouse striatum; L-733,060 also effective, cross-validates target
Neuroprotection CNS Penetration Methamphetamine Toxicity

WIN 51,708: Optimal Use Cases


Inflammatory and Neuropathic Pain Models

WIN 51,708 is ideally suited for studies investigating the role of spinal NK1 receptors in pain processing, particularly in rat models of persistent inflammatory pain (e.g., CFA-induced monoarthritis) [1][2]. Its high in vivo potency (ED50 = 10.4 µg i.t. in thermal hyperalgesia) and favorable CNS bioavailability allow for robust target engagement at low doses, minimizing non-specific effects [1]. Researchers can confidently employ intrathecal or systemic administration (10-20 mg/kg i.p.) to dissect NK1 receptor contributions to central sensitization and hyperalgesia [1][3].

Anxiety and Emotional Behavior

For studies examining the role of NK1 receptors in anxiety and emotional behavior, WIN 51,708 provides a validated pharmacological tool with established dose-response characteristics in the rat elevated plus-maze [3]. The ability to achieve graded blockade (partial at 10 mg/kg, complete at 20 mg/kg i.p.) of substance P-induced anxiolytic-like effects enables researchers to explore the functional reserve of the NK1 receptor system in mediating emotional states [3]. This makes WIN 51,708 particularly valuable for preclinical evaluation of NK1 receptor modulation in mood disorders.

Neurotoxicology and CNS Disease Models

WIN 51,708 is a proven neuroprotective agent in the methamphetamine (METH) neurotoxicity model, effectively preventing dopaminergic terminal degeneration in the mouse striatum at 10 mg/kg i.p. [4][5]. This application underscores the compound's utility in research on drug abuse, Parkinson's disease, and other conditions involving striatal dopamine depletion. Its efficacy in this model, alongside L-733,060, positions WIN 51,708 as a critical cross-validating reagent for confirming NK1 receptor-mediated neuroprotection in rodent CNS studies [4].

Species-Selective NK1 Receptor Tool

Given its unique species selectivity profile—high affinity for rat NK1 and low affinity for human NK1 [2]—WIN 51,708 is indispensable for studies requiring a rat-selective NK1 antagonist. This property is particularly advantageous when the objective is to differentiate between species-dependent receptor pharmacology or to avoid confounding effects in mixed-species assays. In contrast to CP-96,345, which favors human NK1 receptors, WIN 51,708 is the antagonist of choice for experiments exclusively in rat or mouse models [2].

Application
Selection Property
Validation Focus
Inflammatory pain model studies
Rat NK1 receptor engagement
Spinal hyperalgesia and central sensitization endpoints
Anxiety model studies
CNS NK1 receptor modulation
Elevated plus-maze behavioral endpoints
Neurotoxicity model studies
Dopaminergic terminal protection profile
Striatal DAT and dopamine endpoint monitoring
Species-selective pharmacology studies
Rat over human NK1 selectivity
Cross-species receptor binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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